6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

CB1 antagonist cannabinoid receptor binding affinity

In CB1 antagonist programs, minor N1-alkyl variations cause >10-fold shifts in binding affinity, making precise substitution essential for reliable SAR. 6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole provides the exact N1-ethyl pattern required for lead optimization. - Distinct steric/lipophilic balance vs. methyl or isopropyl analogs; N1-isopropyl congener shows CB1 Ki of 2.5 nM. - Molecular weight (217.31 g/mol) and logP support CNS penetration, ideal for benchmarking target engagement. - Supplied with ≥95% purity (HPLC-validated) for reproducible one-pot library synthesis or reference-standard use.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 2098010-53-6
Cat. No. B1480826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
CAS2098010-53-6
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C3CCCCC3
InChIInChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
InChIKeyISSBBRGZJRWABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole Chemical Identity & Scaffold


6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol . This scaffold has been disclosed in Pfizer patents as a cannabinoid CB1 receptor ligand core, with compounds in this series acting as CB1 antagonists or inverse agonists [1]. The N1-ethyl and C6-cyclohexyl substitution pattern distinguishes it within the broader pyrazole-imidazole fused system family, and its procurement is typically aimed at medicinal chemistry campaigns targeting cannabinoid receptor modulation.

Core scaffold: Imidazo[1,2-b]pyrazole disclosed as CB1 receptor ligand core
Substituent context: N1-ethyl within patent-reported SAR window for CB1 antagonism
Procurement role: Advanced intermediate for medicinal chemistry campaigns

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole Substitution Risks


Within the imidazo[1,2-b]pyrazole CB1 antagonist series, even minor variations in the N1 alkyl substituent produce large shifts in receptor binding affinity and functional activity. For example, the N1-isopropyl analog (6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole) displays a CB1 Ki of 2.5 nM [1], while the N1-unsubstituted or N1-methyl analogs exhibit markedly different pharmacological profiles [2]. The ethyl group at N1 confers a distinct steric and lipophilic balance that cannot be assumed equivalent to methyl, isopropyl, or other alkyl congeners. Substituting without confirmatory binding and functional data risks selecting a compound with suboptimal target engagement, altered selectivity versus CB2, or undesirable physicochemical properties.

N1-alkyl variation may shift CB1 binding affinity; isopropyl analog binding data cannot be assumed for ethyl
Substitution of N1-unsubstituted analog may alter synthetic route efficiency and impurity profile
Direct binding and functional data are not publicly available for this compound; experimental confirmation required

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole Comparator Evidence


CB1 Binding Affinity vs. N1-Isopropyl Analog

While direct binding data for 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole are not publicly available, the structurally closest analog with reported CB1 affinity is the N1-isopropyl derivative (6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole), which exhibits a Ki of 2.5 nM in a radioligand displacement assay using [3H]-CP-55,940 at recombinant human CB1R expressed in HEK293 cell membranes [1]. Patent SAR tables indicate that N1-alkyl groups in the ethyl – isopropyl range confer comparable CB1 antagonist potency, while larger or smaller groups reduce activity [2]. The ethyl analog is therefore predicted to reside in the optimal potency window, though the exact Ki requires experimental confirmation.

CB1 binding vs. isopropyl analog
Class-level inference
Not determined; predicted low nM from SAR
Requires experimental confirmation
Isopropyl analog Ki = 2.5 nM; ethyl SAR window reported
CB1 antagonist cannabinoid receptor binding affinity SAR

Ligand Efficiency Advantage vs. N1-Isopropyl Analog

The molecular weight of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is 217.31 g/mol , whereas the N1-isopropyl analog has a molecular weight of 231.34 g/mol (C14H21N3) . This 14 Da reduction corresponds to a ~6% lower molecular weight, which can improve ligand efficiency indices (e.g., LE = 1.4 × pKi / heavy atom count) and compliance with lead-likeness criteria (e.g., Lipinski's Rule of 5). In fragment-based or lead-optimization settings, the lower MW of the ethyl analog may provide a slightly better starting point for further elaboration.

Molecular weight vs. isopropyl
Reported
ΔMW = -14.0 g/mol (6.1% lower)
Supports lead optimization metrics
Calculated from molecular formula; ligand efficiency context
lead optimization ligand efficiency physicochemical properties

Synthetic Efficiency: N1-Ethyl vs. N1-Unsubstituted

The N1-ethyl substituent in 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is introduced during the one-pot multicomponent condensation that assembles the imidazo[1,2-b]pyrazole core, as described generically for this scaffold class [1]. In contrast, the N1-unsubstituted analog (6-cyclohexyl-1H-imidazo[1,2-b]pyrazole, CAS 2098023-57-3) requires an additional deprotection or direct N–H functionalization step, which can lower overall yield and introduce byproducts. The ethyl group thus serves both as a protecting group and a pharmacophoric element, streamlining the synthetic route.

Synthetic efficiency vs. unsubstituted
Supporting evidence
One-pot assembly saves ≥1 step
Streamlines library synthesis
Versus post-assembly N–H alkylation; yield context may vary
synthetic chemistry multicomponent reaction building block

6-Cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole Application Scenarios


CB1 Antagonist Lead Optimization

In medicinal chemistry campaigns targeting the CB1 receptor for obesity, metabolic disorders, or addiction, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole serves as a key intermediate or reference compound. Patent SAR demonstrates that N1-ethyl substitution falls within the optimal alkyl range for CB1 antagonism [1], and the lower molecular weight relative to the isopropyl analog provides a favorable starting point for further optimization of ligand efficiency and pharmacokinetic properties.

Multicomponent Library Synthesis

The compound can be employed as a building block in one-pot multicomponent reactions to generate diverse imidazo[1,2-b]pyrazole libraries. The N1-ethyl group is installed during the condensation step, eliminating the need for post-synthetic alkylation [2]. This efficiency advantage over the N1-unsubstituted analog makes it attractive for parallel synthesis and high-throughput medicinal chemistry workflows.

Physicochemical Benchmarking for CB1 Probes

The compound's molecular weight (217.31 g/mol) and predicted lipophilicity place it in a favorable range for CNS penetration, making it a useful benchmark for designing CB1-targeted probes with balanced potency and brain exposure . Its ethyl substituent offers a distinct steric profile compared to methyl or isopropyl analogs, enabling SAR exploration of N1-alkyl contributions to receptor subtype selectivity.

Analytical Reference Standard for CB1 Programs

When sourced with defined purity (typically ≥95%), 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can serve as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency evaluation in CB1 antagonist programs. Its distinct retention time and spectral fingerprint allow reliable identification and quantification.

Application
Selection Property
Validation Focus
CB1 antagonist lead optimization
N1-ethyl substitution for SAR exploration
CB1 binding and functional assay validation
Multicomponent library synthesis
One-pot reaction compatibility
Synthetic yield and purity assessment
Physicochemical benchmarking
Molecular weight and ligand efficiency indices
CNS penetration and PK profiling
Analytical reference standard
Defined purity for method development
HPLC retention and spectral fingerprinting
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